

TOK-8801: Bimodal Modulation of T-Cell Cytokine Architecture

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Compound of Interest

Compound Name:	Tok 8801
CAS No.:	105963-46-0
Cat. No.:	B1199795

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Executive Summary

TOK-8801 (N-(2-phenylethyl)-3,6,6-trimethyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxamide) represents a distinct class of synthetic immunomodulators derived from the dihydroimidazothiazole scaffold.^{[1][2]} Unlike direct cytokine agonists or antagonists that force a unidirectional response, TOK-8801 exhibits a bimodal, state-dependent pharmacodynamic profile. It acts as an immunorestorative agent in senescent or immunocompromised systems while exerting suppressive effects in hyper-responsive models.

This guide dissects the influence of TOK-8801 on cytokine production pathways, specifically its regulatory role in the Th1 axis (IL-2, IFN-

) and macrophage-T-cell crosstalk. We provide validated protocols for assessing its efficacy using Concanavalin A (Con A) and Lipopolysaccharide (LPS) stimulation models.

Molecular Mechanism of Action

The Dihydroimidazothiazole Scaffold

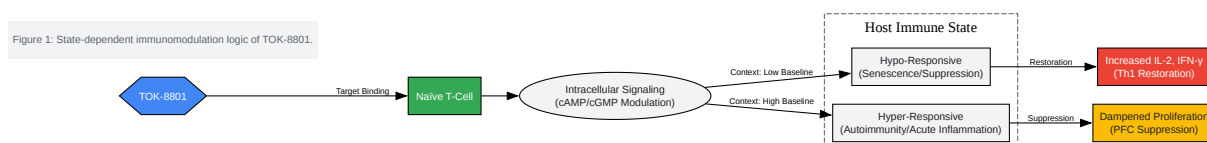
TOK-8801 functions as a T-cell dependent immunomodulator. Its structural homology to Levamisole suggests a mechanism involving the modulation of cyclic nucleotide levels (cAMP/cGMP ratios) or direct interaction with thymomimetic receptors on T-lymphocytes.

Bimodal "Normalization" Logic

The defining characteristic of TOK-8801 is its ability to normalize immune responses:

- In Hypo-responders (e.g., Aged Mice): It augments the Plaque-Forming Cell (PFC) response and Delayed-Type Hypersensitivity (DTH), likely by lowering the activation threshold of T-helper cells and restoring IL-2 production.
- In Hyper-responders (e.g., Young/High-responder strains): It suppresses excessive proliferation, preventing cytokine storm-like phenomena.

This duality suggests TOK-8801 influences the negative feedback loops of cytokine signaling, potentially via the upregulation of regulatory T-cell (Treg) markers or modulation of SOCS (Suppressor of Cytokine Signaling) proteins, although the primary driver is T-cell activation status.



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Influence on Cytokine Production Pathways[1][3][4] [5] T-Cell Mitogenesis (Con A Synergy)

TOK-8801 significantly enhances Con A-induced lymphoproliferation. Con A primarily stimulates T-cells to produce IL-2 and express IL-2 receptors (CD25).

- Pathway: TCR/CD3 Complex

PLC

PKC/Calcineurin

NFAT/NF-

B

IL-2 Gene Transcription.

- TOK-8801 Effect: Acts as a co-stimulator, amplifying the signal transduction downstream of the TCR, likely enhancing the nuclear translocation of NFAT in compromised cells.

Macrophage Activation (LPS Synergy)

The compound also potentiates LPS responses. LPS binds TLR4, activating the MyD88-dependent pathway.

- Pathway: TLR4

MyD88

IRAK

TRAF6

NF-

B

TNF-

, IL-1

, IL-6.

- TOK-8801 Effect: Synergistic enhancement of macrophage cytokine output, suggesting it primes the myeloid lineage, possibly through indirect T-cell cytokine release (IFN-) which then hyper-activates macrophages.

Data Summary: Comparative Efficacy

Table 1: Influence of TOK-8801 on Immune Responses in Murine Models

Experimental Model	Subject Status	Dose Range	TOK-8801 Effect	Cytokine Correlate
Anti-SRBC PFC	Young (High Responder)	0.1 - 10 mg/kg (p.o.) ^[1]	Suppression	Reduced B-cell help (IL-4/IL-21 modulation)
Anti-SRBC PFC	Aged (Low Responder)	0.1 - 10 mg/kg (p.o.)	Augmentation	Restoration of Th1 function (IL-2)
DTH Reaction	C57BL/6 (Low Responder)	0.1 - 1 mg/kg (p.o.)	Augmentation	Enhanced IFN- / Monocyte recruitment
DTH Reaction	ICR (High Responder)	0.1 - 1 mg/kg (p.o.)	Suppression	Inhibition of inflammatory cascade
Splenocyte Prolif.	Naïve (In Vitro)	M	Enhancement	Synergistic with Con A / LPS

Experimental Protocols

Protocol A: In Vitro Splenocyte Proliferation Assay

Purpose: To quantify the direct mitogenic enhancement of TOK-8801 on T-cells and B-cells.

Reagents:

- TOK-8801 (dissolved in DMSO, final concentration <0.1%).

- Mitogens: Concanavalin A (Con A) and Lipopolysaccharide (LPS).
- RPMI-1640 medium supplemented with 10% FBS.
- MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

- Isolation: Aseptically remove spleens from BALB/c mice. Prepare single-cell suspension in RPMI-1640.
- Lysis: Lyse RBCs using ACK lysis buffer. Wash 2x with PBS.
- Plating: Seed

cells/well in 96-well flat-bottom plates.
- Treatment:
 - Control: Vehicle only.
 - TOK-8801: Gradient (M to M).[1]
 - Co-stimulation: TOK-8801 + Con A (2 g/mL) OR TOK-8801 + LPS (10 g/mL).
- Incubation: Cultivate for 48-72 hours at 37°C, 5% CO₂.
- Quantification: Add MTT (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

Validation Criteria:

- Con A alone must induce >5-fold proliferation over baseline.
- TOK-8801 should show a bell-shaped dose-response curve (peak typically around M).

Protocol B: In Vivo Delayed-Type Hypersensitivity (DTH)

Purpose: To assess the effect of TOK-8801 on T-cell mediated cellular immunity (Th1 axis).

Workflow:

- Sensitization (Day 0): Inject methylated human serum albumin (MHSA) emulsified in Freund's Complete Adjuvant (FCA) subcutaneously.
- Treatment (Day 0-4): Administer TOK-8801 (0.1, 1, 10 mg/kg) via oral gavage daily.
- Challenge (Day 7): Inject MHSA into the footpad of the mouse.
- Measurement (Day 8): Measure footpad swelling 24h post-challenge using a micrometer.

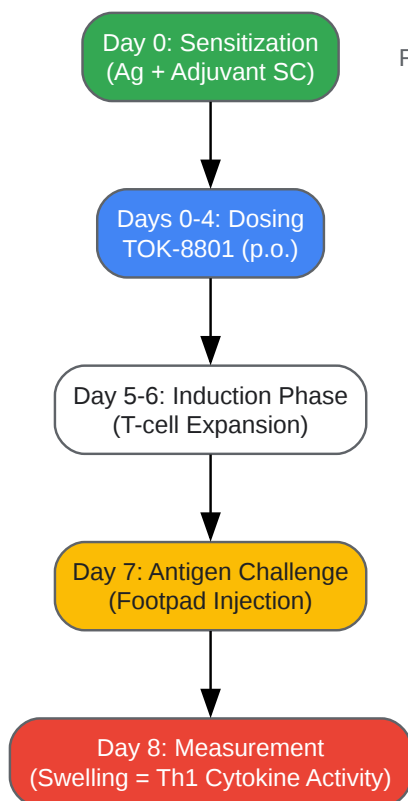


Figure 2: In Vivo DTH Experimental Workflow for TOK-8801 assessment.

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Sources

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